1,1-Bis(pentafluorophenyl)-1-ethanol
Description
This compound features two pentafluorophenyl groups (-C₆F₅) attached to the ethanol carbon, a configuration that likely enhances steric bulk, electron-withdrawing effects, and thermal stability compared to simpler fluorinated alcohols. Such compounds are typically utilized in catalysis, materials science, and pharmaceutical intermediates due to their unique electronic and steric profiles .
Properties
CAS No. |
21190-47-6 |
|---|---|
Molecular Formula |
C14H4F10O |
Molecular Weight |
378.16 g/mol |
IUPAC Name |
1,1-bis(2,3,4,5,6-pentafluorophenyl)ethanol |
InChI |
InChI=1S/C14H4F10O/c1-14(25,2-4(15)8(19)12(23)9(20)5(2)16)3-6(17)10(21)13(24)11(22)7(3)18/h25H,1H3 |
InChI Key |
KGUUGWKHBRPWIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(pentafluorophenyl)-1-ethanol typically involves the reaction of pentafluorobenzene with ethylene oxide in the presence of a strong base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the pentafluorophenyl groups are introduced to the ethanol backbone .
Industrial Production Methods
Industrial production of 1,1-Bis(pentafluorophenyl)-1-ethanol follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
1,1-Bis(pentafluorophenyl)-1-ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The pentafluorophenyl groups can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, alcohols, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,1-Bis(pentafluorophenyl)-1-ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with unique properties.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate and in drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials with enhanced thermal and chemical stability
Mechanism of Action
The mechanism of action of 1,1-Bis(pentafluorophenyl)-1-ethanol involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in hydrogen bonding, hydrophobic interactions, and π-π stacking with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physical Properties
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Fluorine Substituents | Key Structural Features |
|---|---|---|---|---|---|
| 1-(Pentafluorophenyl)ethanol | 75853-08-6 | C₈H₅F₅O | 212.12 | Mono-pentafluorophenyl | Single -C₆F₅ group on ethanol carbon |
| (1S)-1-(Pentafluorophenyl)Ethanol | 104371-20-2 | C₈H₅F₅O | 212.12 | Mono-pentafluorophenyl (chiral) | (S)-enantiomer; chiral synthesis reagent |
| 1-(3,5-Bis(trifluoromethyl)phenyl)ethanol | 368-63-8 | C₁₀H₈F₆O | 258.16 | Two -CF₃ groups on phenyl ring | Electron-deficient aryl group |
| 2-[(4-Chlorobenzyl)sulfanyl]-1,1-bis(4-fluorophenyl)-1-ethanol | 303152-11-6 | C₂₁H₁₆ClF₂OS | 396.86 | Bis(4-fluorophenyl), sulfanyl, chlorobenzyl | Complex substituents; multifunctional |
| 1-(2-Fluorophenyl)ethanol | 445-26-1 | C₈H₉FO | 140.16 | Single -F on phenyl ring | Simple mono-fluorinated derivative |
Key Observations:
- Fluorine Content: Increasing fluorine substitution (e.g., -C₆F₅ vs. -CF₃ or -F) correlates with higher molecular weight and enhanced lipophilicity, which may improve solubility in non-polar solvents .
- Chirality: The (1S)-enantiomer of 1-(Pentafluorophenyl)ethanol (CAS 104371-20-2) is employed in asymmetric synthesis, highlighting the role of stereochemistry in catalysis and drug development .
1-(Pentafluorophenyl)ethanol (CAS 75853-08-6)
- Reactivity: The strong electron-withdrawing -C₆F₅ group activates the ethanol hydroxyl group for nucleophilic substitution or oxidation.
- Applications: Used as a precursor in organofluorine synthesis and as a ligand in metal-catalyzed reactions .
1-(3,5-Bis(trifluoromethyl)phenyl)ethanol (CAS 368-63-8)
- Reactivity : The -CF₃ groups enhance acidity (pKa ~10–12), making it a candidate for Brønsted acid catalysis.
- Applications : Intermediate in agrochemicals and pharmaceuticals due to its stability under harsh conditions .
2-[(4-Chlorobenzyl)sulfanyl]-1,1-bis(4-fluorophenyl)-1-ethanol (CAS 303152-11-6)
- Reactivity : The sulfanyl (-S-) group enables thiol-ene click chemistry, while bis(4-fluorophenyl) groups provide steric shielding.
Thermal and Chemical Stability
- Pentafluorophenyl Derivatives: The -C₆F₅ group in 1-(Pentafluorophenyl)ethanol confers high thermal stability (decomposition >250°C) and resistance to oxidative degradation, advantageous in high-temperature catalysis .
- Bis(trifluoromethyl) Derivatives: Compounds like 1-(3,5-Bis(trifluoromethyl)phenyl)ethanol exhibit lower thermal stability (~150°C decomposition) due to weaker C–CF₃ bonds but superior solubility in fluorinated solvents .
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